

IUPAC name for 4,6-dichloro-2,3-pyridinediamine

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Compound of Interest

Compound Name: *4,6-Dichloropyridine-2,3-diamine*

Cat. No.: *B035752*

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An In-depth Technical Guide to 4,6-dichloro-2,3-pyridinediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloro-2,3-pyridinediamine, a key heterocyclic intermediate in organic synthesis and drug discovery. The document details its chemical and physical properties, provides a representative synthetic protocol, and discusses its applications. All quantitative data is summarized in structured tables for clarity. Additionally, key processes are visualized using Graphviz diagrams to facilitate understanding of synthetic workflows and its role in medicinal chemistry.

Chemical Identity and Properties

4,6-dichloro-2,3-pyridinediamine is a substituted pyridine derivative. Its structure features a pyridine ring with two chlorine atoms at positions 4 and 6, and two amine groups at positions 2 and 3. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **4,6-dichloropyridine-2,3-diamine**^[1].

Compound Identification

Identifier	Value
IUPAC Name	4,6-dichloropyridine-2,3-diamine [1]
CAS Number	24484-99-9 [1]
Molecular Formula	C ₅ H ₅ Cl ₂ N ₃
SMILES	C1=C(C(=C(N=C1Cl)N)N)Cl [1]
InChI Key	JJSSLNPZAKXSRI-UHFFFAOYSA-N [1]

Physicochemical Properties

Property	Value
Molecular Weight	178.02 g/mol [1]
Physical Form	Solid
Storage Temperature	2-8°C, under inert atmosphere, in a dark place

Safety Information

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

Note: This is not an exhaustive list of safety information. Always consult the material safety data sheet (MSDS) before handling this chemical.

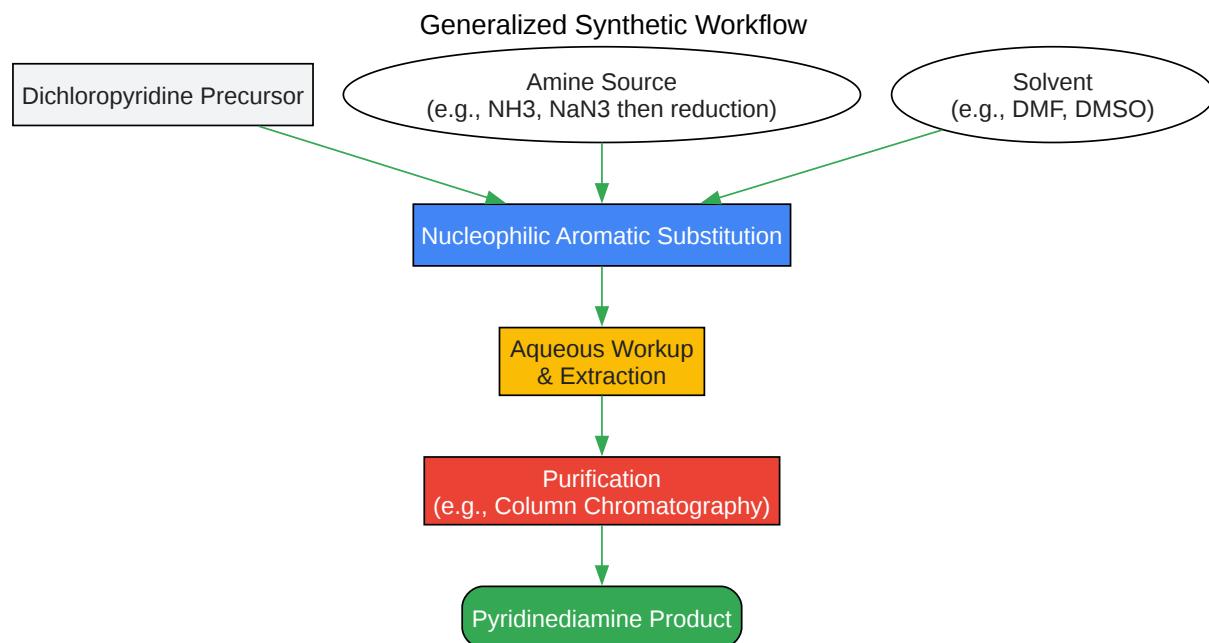
Synthesis and Experimental Protocols

The synthesis of substituted pyridinediamines can be complex. A common strategy involves the amination of a corresponding dichloropyridine precursor. The following is a representative

protocol for a related amination reaction which can be adapted for the synthesis of 4,6-dichloro-2,3-pyridinediamine. The direct synthesis of this specific isomer may require specialized starting materials and conditions.

General Workflow for Diamination of Dichloropyridines

The following diagram illustrates a generalized workflow for the synthesis of a pyridinediamine from a dichloropyridine precursor, which involves a nucleophilic aromatic substitution reaction.



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Caption: Generalized workflow for pyridinediamine synthesis.

Experimental Protocol: Palladium-Catalyzed Amination

While a specific protocol for 4,6-dichloro-2,3-pyridinediamine is not readily available in the provided search results, a common method for introducing a second amino group onto a chloro-amino-pyridine is through palladium-catalyzed amination (Buchwald-Hartwig amination). This provides a more controlled and often higher-yielding alternative to direct nucleophilic substitution under harsh conditions.

Materials:

- 4,6-dichloro-2-aminopyridine (or 3-amino isomer)
- Amine source (e.g., Benzophenone imine as an ammonia equivalent, followed by hydrolysis)
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$)
- Ligand (e.g., BINAP, Xantphos)
- Base (e.g., NaOt-Bu , Cs_2CO_3)
- Anhydrous solvent (e.g., Toluene, Dioxane)
- Nitrogen or Argon atmosphere

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask, add the starting chloro-aminopyridine, the palladium catalyst, and the ligand.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Reagent Addition: Add the anhydrous solvent, the base, and the amine source via syringe.
- Heating: Heat the reaction mixture to the required temperature (typically 80-110°C) and stir under the inert atmosphere.
- Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- **Quenching and Extraction:** Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield the desired diaminopyridine product.

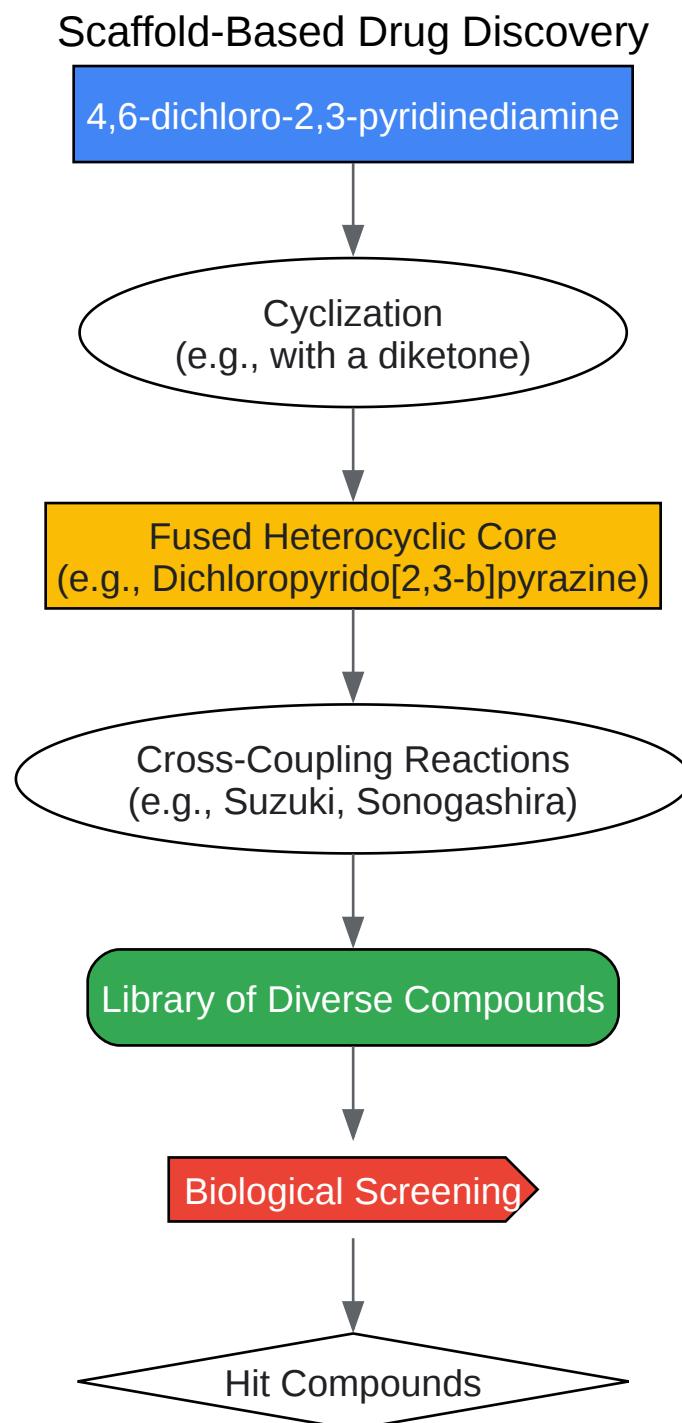
Applications in Drug Discovery and Medicinal Chemistry

4,6-dichloro-2,3-pyridinediamine serves as a valuable building block in the synthesis of more complex heterocyclic compounds with potential biological activity. The pyridine core is a common scaffold in medicinal chemistry, and the presence of two chlorine atoms and two amine groups allows for diverse and selective functionalization.

Role as a Chemical Scaffold

The compound can be used to synthesize a variety of fused heterocyclic systems, such as pyrido[2,3-b]pyrazines, which are of interest in drug discovery. The amino groups can be reacted with diketones or their equivalents to form a new pyrazine ring fused to the pyridine core. The chlorine atoms can then be further functionalized, for example, through Suzuki or Sonogashira coupling reactions, to introduce additional molecular complexity and to modulate the pharmacological properties of the final molecule.

The following diagram illustrates the logical relationship of how 4,6-dichloro-2,3-pyridinediamine can be used as a scaffold to generate a library of diverse compounds for screening.



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Caption: Use as a scaffold in discovery chemistry.

While specific signaling pathways directly modulated by 4,6-dichloro-2,3-pyridinediamine are not identified in the search results, its derivatives are often designed to target key enzymes in

cellular signaling, such as kinases. The general aim is to create molecules that can fit into the ATP-binding pocket of a target kinase, thereby inhibiting its activity and disrupting a disease-related signaling cascade.

Conclusion

4,6-dichloro-2,3-pyridinediamine is a synthetically versatile molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined structure and multiple reactive sites make it an ideal starting material for the construction of complex heterocyclic systems. For researchers in drug development, this compound represents a valuable scaffold for the generation of novel chemical entities for biological screening and the development of new therapeutic agents. Further research into the synthesis and applications of this compound is likely to yield new and valuable chemical tools and potential drug candidates.

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References

- 1. 4,6-Dichloropyridine-2,3-diamine | C5H5Cl2N3 | CID 22336077 - PubChem
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